molecular formula C18H18O B14700899 Cyclohexanone, 2,6-diphenyl-, cis- CAS No. 20834-02-0

Cyclohexanone, 2,6-diphenyl-, cis-

Cat. No.: B14700899
CAS No.: 20834-02-0
M. Wt: 250.3 g/mol
InChI Key: JHMUMWBKYPMOLI-CALCHBBNSA-N
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Description

Cyclohexanone, 2,6-diphenyl-, cis- is a cyclohexanone derivative with two phenyl substituents at the 2 and 6 positions in the cis configuration. This compound is known for its unique structural properties and is used as a starting material in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2,6-diphenyl-, cis- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) followed by acid work-up to yield the desired product . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of cyclohexanone, 2,6-diphenyl-, cis- may involve catalytic hydrogenation of diphenylcyclohexene or other related intermediates. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-diphenyl-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of cyclohexanone, 2,6-diphenyl-, cis- involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, it undergoes photodecarbonylation, leading to the formation of reactive intermediates that can further react to form different products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2,6-diphenyl-, cis- is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, stability, and interaction with other molecules, making it valuable in specific synthetic and research applications .

Properties

CAS No.

20834-02-0

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

(2S,6R)-2,6-diphenylcyclohexan-1-one

InChI

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17+

InChI Key

JHMUMWBKYPMOLI-CALCHBBNSA-N

Isomeric SMILES

C1C[C@@H](C(=O)[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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